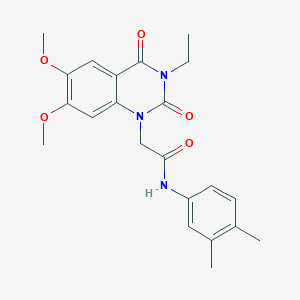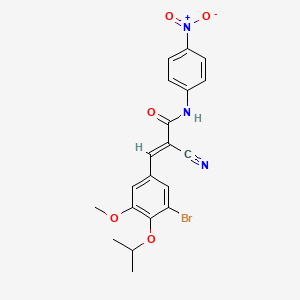![molecular formula C21H19N3O4 B4764927 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4764927.png)
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP belongs to the family of pyrrolidinedione compounds and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione is complex and involves the modulation of various biological pathways. One pathway that 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has also been shown to target the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione can inhibit the growth of cancer cells and induce apoptosis. 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione can cross the blood-brain barrier and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its ability to target specific pathways involved in various diseases. 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has also been shown to have low toxicity, making it a promising candidate for further research. However, one limitation of using 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its complex synthesis method, which may limit its availability for research.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. One area of interest is its potential use in combination therapy for cancer treatment. 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has also shown promise in treating neurodegenerative diseases, and further research could explore its potential in this area. Additionally, research could focus on optimizing the synthesis method of 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione to make it more accessible for research purposes.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various areas of research. One area of interest is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione can induce apoptosis, or programmed cell death, in cancer cells by targeting specific pathways. 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has shown promise in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-10-17(22-8-7-13-11-23-16-4-2-1-3-15(13)16)21(26)24(20)14-5-6-18-19(9-14)28-12-27-18/h1-6,9,11,17,22-23H,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPXDDWEYEHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4764847.png)
![2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B4764855.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4764858.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-3-piperidinecarboxamide](/img/structure/B4764864.png)


![N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4764886.png)
![N-allyl-4-[(4-bromophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B4764889.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide](/img/structure/B4764893.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764894.png)
![[1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4764902.png)

![2-(3-fluorophenyl)-1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B4764917.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4764925.png)